molecular formula C13H15NOS B2898542 2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol CAS No. 1226153-74-7

2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol

Cat. No. B2898542
CAS RN: 1226153-74-7
M. Wt: 233.33
InChI Key: VLRUORCQUFKZCT-UHFFFAOYSA-N
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Description

The compound “2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol” belongs to a class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are found in many important drugs and natural products, including vitamin B1 (thiamine) and penicillin .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “this compound” can undergo would depend on its exact molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability. For example, “2-(4-Methylphenyl)ethanol” has a molecular weight of 136.194 g/mol, a boiling point of 244°C to 245°C, and a density of 0.98 . The properties of “this compound” would likely be different due to the presence of the thiazole ring.

Advantages and Limitations for Lab Experiments

2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol has several advantages for use in lab experiments, including its relatively simple synthesis method, low toxicity, and wide range of biological activities. However, its limitations include its low solubility in water and its potential to undergo rapid degradation under certain conditions.

Future Directions

There are several future directions for research related to 2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol, including the development of more efficient synthesis methods, the identification of its specific molecular targets, and the evaluation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to investigate the safety and efficacy of this compound in vivo.

Synthesis Methods

2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol can be synthesized through a multistep process that involves the reaction of 2-aminothiazole with 4-methylacetophenone in the presence of a base. This reaction leads to the formation of the intermediate compound, which is then further reacted with ethylene glycol in the presence of a catalyst to yield this compound.

Scientific Research Applications

2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. For example, “2-(4-Methylphenyl)ethanol” is recommended to be stored at ambient temperatures . The safety and hazards of “2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol” would need to be determined through experimental testing.

properties

IUPAC Name

2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-9-3-5-11(6-4-9)13-14-10(2)12(16-13)7-8-15/h3-6,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRUORCQUFKZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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